

# TGX-155 Application Notes and Protocols for In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **TGX-155**, a selective inhibitor of phosphoinositide 3-kinase  $\beta$  (PI3K $\beta$ ), in various in vivo mouse models. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of **TGX-155**.

### **Mechanism of Action**

**TGX-155** is a potent and selective inhibitor of the p110 $\beta$  catalytic subunit of PI3K. The PI3K/AKT signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and motility. Dysregulation of this pathway is a hallmark of many diseases, including cancer and thrombosis. By selectively targeting PI3K $\beta$ , **TGX-155** offers a promising therapeutic strategy to modulate these pathological processes.

## **PI3K/AKT Signaling Pathway**





Click to download full resolution via product page

Caption: PI3K/AKT signaling pathway and the inhibitory action of **TGX-155**.

## **Quantitative Data Summary**

The following tables summarize the reported in vivo dosages and administration routes for **TGX-155** (and its closely related analog, TGX-221) in various mouse models.

## **Table 1: Intravenous Administration**



| Mouse<br>Model                              | Compound | Dosage                             | Dosing<br>Schedule                                    | Application        | Reference |
|---------------------------------------------|----------|------------------------------------|-------------------------------------------------------|--------------------|-----------|
| FeCl₃-<br>induced<br>Arterial<br>Thrombosis | TGX-221  | 0.3 + 0.3<br>mg/kg +<br>mg/kg/hour | Single bolus<br>followed by<br>continuous<br>infusion | Antithromboti<br>c | [1]       |
| FeCl₃-<br>induced<br>Arterial<br>Thrombosis | TGX-221  | 1 + 1 mg/kg +<br>mg/kg/hour        | Single bolus<br>followed by<br>continuous<br>infusion | Antithromboti<br>c | [1][2]    |
| FeCl₃-<br>induced<br>Arterial<br>Thrombosis | TGX-221  | 3 + 3 mg/kg +<br>mg/kg/hour        | Single bolus<br>followed by<br>continuous<br>infusion | Antithromboti<br>c | [1][2]    |
| Prostate<br>Cancer<br>Xenograft             | TGX-221  | 100 mg/kg                          | Twice a week for 3 weeks                              | Anticancer         | [3]       |

**Table 2: Oral Administration** 

| Mouse<br>Model                                      | Compound | Formulation                                                  | Dosing<br>Schedule | Application           | Reference |
|-----------------------------------------------------|----------|--------------------------------------------------------------|--------------------|-----------------------|-----------|
| Experimental Epidermolysi s Bullosa Acquisita (EBA) | TGX-221  | 10% DMSO /<br>0.8%<br>methylcellulo<br>se / 0.1%<br>Tween-80 | Daily              | Anti-<br>inflammatory | [4]       |

Note: The specific oral dosage in mg/kg for the EBA model was not detailed in the referenced literature.

# **Table 3: Topical Administration**



| Mouse<br>Model                                      | Compound | Formulation                             | Dosing<br>Schedule | Application           | Reference |
|-----------------------------------------------------|----------|-----------------------------------------|--------------------|-----------------------|-----------|
| Experimental Epidermolysi s Bullosa Acquisita (EBA) | TGX-221  | 0.9 mg/ml in<br>DMSO:Aceto<br>ne (1:25) | Daily              | Anti-<br>inflammatory | [4]       |

# **Experimental Protocols**

Detailed methodologies for key in vivo experiments are provided below.

## Protocol 1: FeCl<sub>3</sub>-Induced Arterial Thrombosis Model

This model is widely used to evaluate the efficacy of antithrombotic agents.

**Experimental Workflow:** 





Click to download full resolution via product page

Caption: Workflow for the FeCl<sub>3</sub>-induced arterial thrombosis model.

#### Materials:

- Male C57BL/6 mice (8-12 weeks old)
- TGX-155



- Vehicle (e.g., saline)
- Anesthetic (e.g., tribromoethanol)
- Ferric chloride (FeCl<sub>3</sub>) solution (e.g., 5-10% in distilled water)
- Filter paper strips (1x2 mm)
- Doppler flow probe
- Surgical instruments

#### Procedure:

- Anesthetize the mouse via intraperitoneal (i.p.) injection of tribromoethanol.
- Make a midline cervical incision and carefully expose the common carotid artery.
- Place a Doppler flow probe around the artery to measure baseline blood flow.
- Administer TGX-155 or vehicle intravenously (i.v.) via the tail vein as a bolus injection followed by a continuous infusion.
- Apply a filter paper strip saturated with FeCl<sub>3</sub> solution to the surface of the carotid artery for a
  defined period (e.g., 3 minutes) to induce endothelial injury.
- Remove the filter paper and continuously monitor blood flow until complete occlusion occurs or for a predetermined observation period.
- The primary endpoint is the time to vessel occlusion.

## **Protocol 2: Prostate Cancer Xenograft Model**

This model is used to assess the anti-tumor efficacy of **TGX-155**.

**Experimental Workflow:** 





Click to download full resolution via product page

Caption: Workflow for a prostate cancer xenograft mouse model.



#### Materials:

- Male athymic nude mice (6-8 weeks old)
- Human prostate cancer cell line (e.g., PC-3, LNCaP)
- TGX-155
- Vehicle (e.g., polypropylene glycol)[3]
- Matrigel (for orthotopic injections)
- Surgical instruments
- · Calipers for tumor measurement

#### Procedure:

- Subcutaneous Model:
  - $\circ$  Inject a suspension of prostate cancer cells (e.g., 1-5 x 10<sup>6</sup> cells in 100-200  $\mu$ L of saline or media) subcutaneously into the flank of each mouse.
- · Orthotopic Model:
  - Anesthetize the mouse and make a small abdominal incision to expose the prostate.
  - Inject cancer cells mixed with Matrigel directly into the dorsal prostate lobe.
  - Suture the incision.
- Allow tumors to establish and reach a palpable size (e.g., 100-200 mm<sup>3</sup>).
- Randomize mice into treatment and control groups.
- Administer TGX-155 or vehicle according to the desired schedule (e.g., 100 mg/kg, i.v., twice weekly).[3]



- Measure tumor dimensions with calipers regularly (e.g., 2-3 times per week) and calculate tumor volume (Volume = 0.5 x length x width²).
- At the end of the study, euthanize the mice, excise the tumors, and weigh them.
- Tumor tissue can be processed for further analysis, such as immunohistochemistry for proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL) markers.

# Protocol 3: Experimental Epidermolysis Bullosa Acquisita (EBA) Model

This model of autoimmune blistering disease is used to evaluate the anti-inflammatory effects of **TGX-155**.

**Experimental Workflow:** 



Click to download full resolution via product page

## Methodological & Application



Caption: Workflow for the experimental epidermolysis bullosa acquisita model.

#### Materials:

- Female BALB/c mice (8-12 weeks old)
- Rabbit anti-mouse type VII collagen (mCOL7) IgG
- TGX-155
- Vehicle (for oral: 10% DMSO/0.8% methylcellulose/0.1% Tween-80; for topical: DMSO:Acetone 1:25)[4]
- Calipers for ear thickness measurement

#### Procedure:

- Induce EBA by intradermal injection of anti-mCOL7 IgG into the ear pinna.
- Oral Administration:
  - Administer TGX-155 or vehicle by oral gavage daily, starting one day before antibody injection.
- Topical Administration:
  - Apply TGX-155 solution or vehicle directly to the ear skin daily, starting one day before antibody injection.
- Monitor the mice daily for the development of clinical signs of EBA, including erythema, blistering, and erosions.
- Score the disease severity based on the percentage of the ear surface area affected.
- Measure ear thickness daily using calipers as an indicator of inflammation.
- At the end of the experiment, collect ear tissue for histological analysis to assess for subepidermal blistering and inflammatory cell infiltration.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Induction of experimental epidermolysis bullosa acquisita by immunization with murine collagen VII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pre-Clinical Mouse Models of Human Prostate Cancer and their Utility in Drug Discovery -PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ferric chloride-induced arterial thrombosis in mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Topical Application of the PI3Kβ-Selective Small Molecule Inhibitor TGX-221 Is an Effective Treatment Option for Experimental Epidermolysis Bullosa Acquisita - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [TGX-155 Application Notes and Protocols for In Vivo Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682241#tgx-155-dosage-for-in-vivo-mouse-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com